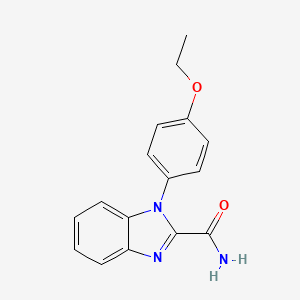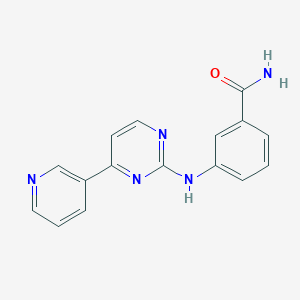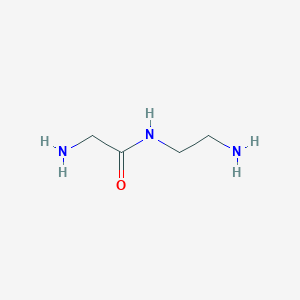
2-(4-Methylindolin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylindolin-1-yl)acetic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of the indole nucleus to medicinal compounds enhances their biological activity, making them valuable in therapeutic applications .
準備方法
The synthesis of 2-(4-Methylindolin-1-yl)acetic acid can be achieved through various methods. One common approach involves the reduction of indole derivatives, intramolecular Diels-Alder synthesis, and catalytic synthesis . For instance, the Fischer indole synthesis is a well-known method that involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form indoles . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
化学反応の分析
2-(4-Methylindolin-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation or nitration using reagents such as bromine or nitric acid . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(4-Methylindolin-1-yl)acetic acid has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a precursor for various bioactive compounds with potential therapeutic effects . In medicine, indole derivatives, including this compound, are investigated for their antiviral, anticancer, and anti-inflammatory properties . Industrially, these compounds are used in the production of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 2-(4-Methylindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For example, they can inhibit enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
類似化合物との比較
2-(4-Methylindolin-1-yl)acetic acid can be compared with other indole derivatives, such as indole-3-acetic acid and 5-fluoroindole . While all these compounds share the indole nucleus, their biological activities and applications vary based on their specific substituents . For instance, indole-3-acetic acid is a well-known plant hormone, whereas 5-fluoroindole has potent antiviral properties . The uniqueness of this compound lies in its specific methyl and acetic acid substituents, which confer distinct biological activities and potential therapeutic applications .
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
2-(4-methyl-2,3-dihydroindol-1-yl)acetic acid |
InChI |
InChI=1S/C11H13NO2/c1-8-3-2-4-10-9(8)5-6-12(10)7-11(13)14/h2-4H,5-7H2,1H3,(H,13,14) |
InChIキー |
UCUDLXXIVCWBIB-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCN(C2=CC=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B12929489.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12929499.png)


![1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)




![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)



![(5R,6S)-4-Methoxybenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12929552.png)
